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LNA-A(Bz) amidite

Antisense oligonucleotide Thermal stability Duplex melting temperature

LNA-A(Bz) amidite (CAS 206055-79-0, C48H52N7O8P, MW 885.94) is a locked nucleic acid (LNA) phosphoramidite building block containing an N6-benzoyl-protected adenine base. The compound features a 5′-O-dimethoxytrityl (DMTr) protecting group and a 3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite group for incorporation into oligonucleotides via automated solid-phase synthesis.

Molecular Formula C48H52N7O8P
Molecular Weight 885.9 g/mol
Cat. No. B10857621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-A(Bz) amidite
Molecular FormulaC48H52N7O8P
Molecular Weight885.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8
InChIInChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)/t41-,42?,46+,47+,64?/m0/s1
InChIKeyHPIDKMAOZZZGOP-VIHQSWMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LNA-A(Bz) Amidite: A Locked Nucleic Acid Adenosine Phosphoramidite Monomer for Oligonucleotide Synthesis


LNA-A(Bz) amidite (CAS 206055-79-0, C48H52N7O8P, MW 885.94) is a locked nucleic acid (LNA) phosphoramidite building block containing an N6-benzoyl-protected adenine base . The compound features a 5′-O-dimethoxytrityl (DMTr) protecting group and a 3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite group for incorporation into oligonucleotides via automated solid-phase synthesis . LNA monomers contain a 2′-O,4′-C-methylene bridge that restricts the furanose ring to a C3′-endo (N-type) conformation, pre-organizing the sugar-phosphate backbone for enhanced hybridization .

Why LNA-A(Bz) Amidite Cannot Be Replaced with Alternative Modified Nucleotide Monomers


Modified nucleotide monomers exhibit fundamentally different thermodynamic and nuclease-resistance profiles when incorporated into oligonucleotides, directly impacting assay performance and therapeutic efficacy. Comparative molecular dynamics calculations demonstrate a clear hierarchy of duplex formation efficacy: PNA > cET/LNA > PS/2′-F/2′-OMe > morpholino > 2′-MOE [1]. Substituting an LNA monomer with a 2′-OMe modification reduces per-modification ΔTm from 1.5–4°C to <1°C, while phosphorothioate modifications actually decrease Tm relative to unmodified DNA [2]. These differences are not interchangeable; selection of the wrong monomer class produces oligonucleotides with measurably lower target affinity, reduced serum half-life, and inferior mismatch discrimination—outcomes that cannot be compensated for by sequence design alone [3].

Quantitative Differentiation Evidence: LNA-A(Bz) Amidite vs. 2′-OMe, Phosphorothioate, and DNA Monomers


LNA Monomers Increase Duplex Tm by 1.5–4°C per Modification vs. <1°C for 2′-OMe Monomers

In a systematic comparison of antisense oligonucleotide designs, LNA-modified 18-mer oligonucleotides exhibited an increased melting temperature (Tm) of 1.5–4°C per LNA modification relative to unmodified DNA, depending on modification position [1]. Under identical experimental conditions, 2′-O-methyl (2′-OMe) modifications increased Tm by less than 1°C per modification, while phosphorothioate (PS) modifications reduced Tm compared to unmodified DNA [1]. The efficiency of supporting RNase H cleavage correlated directly with target RNA affinity, ranking LNA > 2′-O-methyl > DNA > phosphorothioate [1].

Antisense oligonucleotide Thermal stability Duplex melting temperature

LNA-Modified Oligonucleotides Achieve 10-Fold Serum Half-Life Extension vs. Unmodified DNA and Superior Stability vs. PS and 2′-OMe Gapmers

Chimeric LNA/DNA oligonucleotides containing three LNA modifications at each terminus exhibited a 10-fold increase in human serum half-life compared to unmodified oligodeoxynucleotides, extending t1/2 from approximately 1.5 hours to approximately 15 hours [1]. These LNA/DNA chimeras demonstrated superior stability to isosequential phosphorothioate oligonucleotides (t1/2 ≈ 10 hours) and 2′-O-methyl gapmers (t1/2 ≈ 12 hours) under identical conditions [1].

Nuclease resistance Serum stability ASO pharmacology

LNA Monomers Produce 3–8°C ΔTm per Modification vs. DNA:RNA Duplex Baseline; Full-LNA Duplex ΔTm Reaches 41°C

Physical studies of LNA-containing oligonucleotides hybridized to DNA or RNA revealed dramatic Tm increases. In general, an increase in Tm of approximately 3–8°C per LNA modification is observed relative to unmodified DNA:DNA or DNA:RNA duplexes . For a fully LNA-substituted oligonucleotide hybridized to a DNA complement, a maximum ΔTm increase of 41°C compared to the corresponding DNA:DNA duplex has been reported .

Hybridization affinity Duplex stability Probe design

LNA Primers Reduce Mismatch Amplification vs. DNA Primers in Allele-Specific PCR for SNP Genotyping

In a direct comparative study of 3′ LNA primers versus DNA primers for allele-specific PCR (AS-PCR) SNP detection, LNA primers yielded consistently low amounts of mismatch products across all base combinations tested in triplicate against plasmid targets, whereas certain mismatches with DNA primers generated strong false-positive amplicons [1]. The study demonstrated increased AS-PCR specificity with comparable sensitivity using 3′ LNA primers in both gel electrophoresis and real-time fluorescence detection experiments [1].

SNP genotyping Allele-specific PCR Mismatch discrimination

LNA-Modified Probes Exhibit >20°C Tm Drop for Single Mismatch vs. 4–16°C for DNA Probes

LNA/DNA heteroduplexes containing a single base mismatch exhibit a Tm reduction of at least 20°C, compared to a Tm reduction of only 4–16°C for the same mismatch in unmodified DNA:DNA duplexes [1]. This amplified mismatch penalty results from the constrained C3′-endo sugar conformation of LNA, which enforces more stringent geometric complementarity requirements in the duplex [1].

Mismatch discrimination SNP detection Probe specificity

High-Value Application Scenarios for LNA-A(Bz) Amidite Based on Differentiated Performance Evidence


Antisense Oligonucleotide (ASO) Gapmer Synthesis Requiring Maximum Target Affinity and Nuclease Resistance

For antisense therapeutic and research applications requiring robust target engagement and extended duration of action, LNA-A(Bz) amidite enables construction of LNA/DNA gapmer oligonucleotides with per-modification Tm increases of 1.5–4°C [1] and 10-fold serum half-life extension compared to unmodified DNA [1]. These properties are particularly critical for in vivo ASO studies where sustained RNase H-mediated mRNA degradation is required and where phosphorothioate-only backbones provide insufficient stability (t1/2 ≈ 10 hours vs. LNA/DNA ≈ 15 hours) [1].

SNP Genotyping and Mutation Detection via Allele-Specific PCR with 3′ LNA Primers

In clinical and industrial genotyping workflows where false-positive mismatch amplification compromises diagnostic accuracy, oligonucleotides synthesized with LNA-A(Bz) amidite at the 3′ terminus yield consistently low mismatch product formation compared to DNA primers [2]. LNA/DNA heteroduplexes also exhibit ≥20°C Tm reduction per mismatch versus 4–16°C for DNA:DNA duplexes [3], enabling unambiguous allelic discrimination in real-time PCR, microarray capture probes, and fluorescence polarization detection platforms.

Multiplex qPCR Probe Design Requiring Precise Tm Engineering and Short Probe Lengths

For multiplex qPCR assays where probe cross-reactivity and Tm mismatches compromise assay performance, LNA-A(Bz) amidite incorporation enables predictable 3–8°C Tm increases per monomer . This allows design of shorter probes (improving quenching efficiency and specificity) while maintaining target Tm, facilitating multiplex panel development where multiple probes must operate under identical thermal cycling conditions without interference.

miRNA and Challenging AT-Rich Target Detection Requiring High-Affinity Probes

For detection of microRNAs (short, highly homologous sequences) and AT-rich genomic regions where standard DNA probes exhibit insufficient binding affinity, LNA-A(Bz) amidite provides the 3–8°C per-monomer Tm enhancement necessary to achieve stable duplex formation with short (~22 nt) targets . This is particularly valuable for miRNA inhibitor development and for probing formalin-fixed paraffin-embedded (FFPE) tissue samples where target RNA is degraded and low abundance [3].

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